

1H-Indazole-3-carboxaldehyde Hydrochloride: A Technical Characterization Guide

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Compound of Interest

Compound Name:	1H-Indazole-3-carboxaldehyde hydrochloride
CAS No.:	1186663-60-4
Cat. No.:	B1501660

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Introduction & Significance

1H-Indazole-3-carboxaldehyde is a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for the development of kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and anti-inflammatory agents. Its unique structure—a fused benzene and pyrazole ring with a reactive aldehyde at the C3 position—allows for diverse downstream functionalization, including Knoevenagel condensations and reductive aminations.

While often isolated as the free base, the hydrochloride salt form is frequently generated in situ during acid-catalyzed reactions or for stability in specific formulations. This guide provides a comprehensive spectral analysis of the molecule, distinguishing between the free base and the protonated salt species to aid in precise structural validation.

Chemical Profile

Systematic Name: 1H-Indazole-3-carbaldehyde hydrochloride Molecular Formula: C

H

N

O · HCl Molecular Weight: 146.15 g/mol (Free Base) / 182.61 g/mol (HCl Salt) CAS Number: 4048-01-9 (Free Base)

Property	Value (Free Base)	Value (HCl Salt)
Appearance	Pale yellow to tan solid	Off-white to yellow crystalline solid
Melting Point	140–142 °C	>200 °C (Decomposition often observed)
Solubility	DMSO, Methanol, EtOAc	Water, DMSO, Methanol (High polarity)
pKa (est.)	~1.5 (Protonation at N-2)	N/A

Synthesis & Preparation Protocol

The most robust synthetic route involves the direct nitrosation of indole, which triggers a ring expansion/rearrangement to form the indazole core.

Experimental Workflow

- Reagents: Indole (1.0 eq), Sodium Nitrite (NaNO₂, 8.0 eq), HCl (2N aq.), DMF/Water.
- Reaction:
 - Dissolve NaNO₂ in water/DMF at 0 °C.
 - Slowly add HCl (2N) to generate nitrous acid in situ.
 - Add Indole solution in DMF dropwise.
 - Stir at ambient temperature for 2-4 hours.

- Workup: Extract with Ethyl Acetate, wash with brine, dry over MgSO
- Salt Formation: Dissolve the crude free base in minimal ethanol. Add 1.2 eq of 4M HCl in dioxane. Precipitate with diethyl ether to isolate the hydrochloride salt.

Reaction Pathway Diagram



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Caption: Mechanism of nitrosative ring expansion from indole to indazole-3-carboxaldehyde.[1]

Spectral Analysis: The Core Data

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum reveals the distinct aromatic system of the indazole.[2] Solvent: DMSO-d (Standard for polar heterocycles).

¹H NMR Data (Free Base vs. HCl Salt)

The primary difference in the salt form is the deshielding of the aromatic ring due to the positive charge on N-2 and the broadening/shift of the N-H proton.

Position	Proton	Chemical Shift (δ , ppm) [Free Base]	Chemical Shift (δ , ppm) [HCl Salt]	Multiplicity	Coupling (J, Hz)
CHO	Aldehyde	10.18	10.25 - 10.35	Singlet (s)	-
N-H	N-1	14.20	14.50 - 15.00	Broad Singlet	-
H-4	Aromatic	8.14	8.25	Doublet (d)	8.5
H-7	Aromatic	7.70	7.82	Doublet (d)	8.5
H-5	Aromatic	7.49	7.55 - 7.60	Triplet (t)	7.0
H-6	Aromatic	7.37	7.45 - 7.50	Triplet (t)	7.0
N-H+	Salt Proton	-	11.0 - 13.0	Very Broad	-

Mechanistic Insight (Salt Effect): Protonation occurs at the N-2 position (the pyridine-like nitrogen). This creates a cationic species, withdrawing electron density from the benzene ring. Consequently, all aromatic signals shift downfield (higher ppm). The N-H signal at position 1 becomes highly acidic and exchangeable, often broadening significantly or merging with the water peak in wet DMSO.

¹³C NMR Data (DMSO-d

)

- Carbonyl (C=O): 187.4 ppm
- C-3 (Ipso): 143.4 ppm
- C-7a (Bridgehead): 141.1 ppm
- C-4,5,6,7 (Aromatic): 127.3, 123.8, 120.7, 120.2, 111.2 ppm

B. Infrared (IR) Spectroscopy

The IR spectrum is diagnostic for the aldehyde carbonyl and the N-H stretch.

Functional Group	Wavenumber (cm)	Assignment	Salt Effect (HCl)
N-H Stretch	3150 – 3250	Indazole N-H (Strong, Broad)	Broader, shifts to ~3000-3100 due to N-H
C=O Stretch	1670 – 1685	Conjugated Aldehyde (Sharp)	Shifts to ~1690-1700 (Increased bond order)
C=N / C=C	1620, 1580	Aromatic Ring Skeletal Vib.	Intensifies due to charge asymmetry
C-H (Aldehyde)	2850, 2750	Fermi Doublet	Unchanged

C. Mass Spectrometry (MS)

Technique: ESI (Electrospray Ionization) or EI (Electron Impact).

- Molecular Ion (M⁺):
 - ESI (+): m/z 147.05 [M+H]
(Base Peak)
 - ESI (-): m/z 145.04 [M-H]
- High Resolution (HRMS): Calc. for C
H
N
O [M+H]
: 147.0553.

Fragmentation Pattern (EI - 70eV)

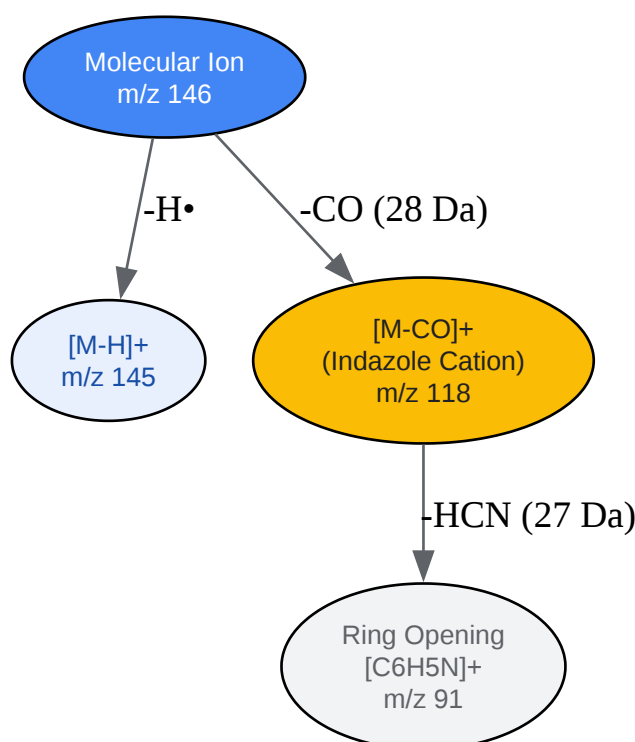
In Electron Impact (EI) MS, the hydrochloride salt dissociates instantly to the free base. The fragmentation follows a characteristic pathway for aromatic aldehydes.

- m/z 146 (M⁺): Molecular Ion.
- m/z 145 (M-1): Loss of aldehydic hydrogen (Tropylium-like stability).
- m/z 118 (M-28): Loss of CO (Carbon Monoxide)

Indazole radical cation.

- m/z 91 (M-55): Loss of HCN from the indazole ring

Azirine/Benzene derivative.



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Caption: Primary fragmentation pathway of 1H-Indazole-3-carboxaldehyde in EI-MS.

Quality Control & Purity Validation

To ensure the integrity of the hydrochloride salt for research or drug development:

- Chloride Content Titration: Perform argentometric titration (AgNO₃) to confirm the stoichiometry of the HCl salt (Theoretical Cl: ~19.4%).
- HPLC Purity:
 - Column: C18 Reverse Phase.
 - Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.
 - Detection: UV at 254 nm and 300 nm (Indazole absorption).
 - Note: The salt will dissociate in the mobile phase; retention time will match the free base unless an ion-pairing agent is used.

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